molecular formula C8H18N2O B164795 2-(hexan-2-ylamino)acetamide CAS No. 135048-42-9

2-(hexan-2-ylamino)acetamide

Katalognummer: B164795
CAS-Nummer: 135048-42-9
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: RCIRNSMWJQGHRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(hexan-2-ylamino)acetamide is an organic compound with the molecular formula C8H18N2O It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hexan-2-ylamino)acetamide can be achieved through several methods. One common approach involves the nucleophilic acyl substitution of acyl halides or anhydrides with amines. In this case, 1-methylpentylamine reacts with acetic anhydride under controlled conditions to form the desired amide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic acyl substitution reactions. The process is optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(hexan-2-ylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in substitution reactions, where the nitrogen or carbon atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

2-(hexan-2-ylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(hexan-2-ylamino)acetamide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetamide: A simpler amide with the formula C2H5NO.

    N-Methylacetamide: An amide with a methyl group attached to the nitrogen atom.

    N-Ethylacetamide: An amide with an ethyl group attached to the nitrogen atom.

Uniqueness

2-(hexan-2-ylamino)acetamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer alkyl chain (1-methylpentyl group) differentiates it from simpler amides, potentially leading to unique interactions and applications in various fields.

Eigenschaften

CAS-Nummer

135048-42-9

Molekularformel

C8H18N2O

Molekulargewicht

158.24 g/mol

IUPAC-Name

2-(hexan-2-ylamino)acetamide

InChI

InChI=1S/C8H18N2O/c1-3-4-5-7(2)10-6-8(9)11/h7,10H,3-6H2,1-2H3,(H2,9,11)

InChI-Schlüssel

RCIRNSMWJQGHRI-UHFFFAOYSA-N

SMILES

CCCCC(C)NCC(=O)N

Kanonische SMILES

CCCCC(C)NCC(=O)N

Synonyme

alpha-methylmilacemide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.